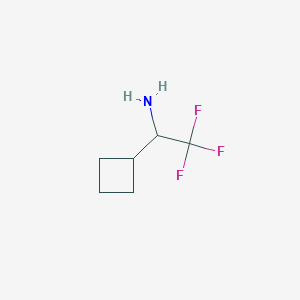

1-Cyclobutyl-2,2,2-trifluoroethan-1-amine

Beschreibung

Enantiomeric Forms: (S)- and (R)-Isomer Differentiation

The enantiomeric forms of this compound exhibit fundamentally different three-dimensional arrangements while maintaining identical molecular connectivity and bond lengths. The (R)-enantiomer has been specifically characterized and is available as a hydrochloride salt with the CAS registry number 1160756-77-3, indicating its synthetic accessibility and potential commercial importance. The stereochemical differentiation between the (S)- and (R)-forms arises from the specific spatial arrangement of the four substituents around the chiral carbon center, creating mirror-image relationships that result in distinct optical and biological properties.

The (R)-enantiomer exhibits a specific three-dimensional configuration where the amine group, cyclobutyl ring, hydrogen atom, and trifluoromethyl substituent are arranged according to the (R)-stereochemical designation. This particular arrangement creates unique intermolecular interactions and molecular recognition patterns that distinguish it from its enantiomeric counterpart. The availability of the (R)-enantiomer as a characterized compound suggests that stereoselective synthetic methodologies have been developed to access this specific stereoisomer with high enantiomeric purity.

The differentiation between enantiomeric forms becomes particularly important when considering the compound's potential interactions with biological systems, where chiral recognition can lead to dramatically different binding affinities and activities. The two enantiomers may exhibit different pharmacokinetic properties, metabolic pathways, and receptor binding characteristics, emphasizing the importance of stereochemical control in synthetic preparations. The molecular recognition differences between enantiomers also extend to their interactions with other chiral molecules and environments, making stereochemical purity a critical factor in applications requiring specific molecular recognition events.

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| CAS Number | 1160756-77-3 | Not specified |

| Molecular Weight (as HCl salt) | 189.61 g/mol | 189.61 g/mol |

| Optical Activity | Dextrorotatory | Levorotatory |

| Stereochemical Designation | (R)-configuration | (S)-configuration |

| Commercial Availability | Available as HCl salt | Limited data |

Cyclobutyl Group Conformational Analysis

The cyclobutyl substituent in this compound introduces significant conformational complexity due to the inherent ring strain associated with four-membered carbocyclic systems. Cyclobutane rings typically adopt puckered conformations to minimize torsional strain, with the most common conformations being the planar and bent structures that represent different energy minima on the conformational potential energy surface. The cyclobutyl group in this molecule can undergo rapid conformational interconversion between these puckered forms, creating a dynamic structural system that influences the overall molecular geometry and physical properties.

The conformational preferences of the cyclobutyl ring are influenced by both intramolecular interactions with the trifluoromethyl group and intermolecular forces in different environments. The ring strain energy of approximately 26 kilocalories per mole associated with cyclobutane systems creates a thermodynamic driving force for conformational changes that can relieve some of this strain through geometric adjustments. The attachment of the cyclobutyl group to the chiral center introduces additional conformational considerations, as the orientation of the ring relative to the other substituents affects both the steric interactions and the overall molecular shape.

The conformational dynamics of the cyclobutyl group are particularly important in determining the compound's binding characteristics and reactivity patterns. The flexibility of the four-membered ring allows for adaptive conformational changes that can optimize intermolecular interactions in different chemical environments. This conformational adaptability may contribute to the compound's ability to interact with various molecular targets and could influence its behavior in different solvent systems and crystalline environments.

The analysis of cyclobutyl conformations reveals that the ring typically adopts bent conformations with dihedral angles deviating significantly from the planar arrangement. These bent conformations reduce the overlap of eclipsed hydrogen atoms and minimize unfavorable steric interactions, though they maintain the fundamental ring strain characteristics of four-membered rings. The specific conformational preferences in this compound are further modulated by the electronic effects of the adjacent trifluoromethyl group and the hydrogen bonding potential of the amine functionality.

Trifluoroethylamine Substituent Electronic Effects

The trifluoroethylamine portion of this compound creates profound electronic perturbations that significantly influence the compound's chemical properties and reactivity patterns. The three fluorine atoms attached to the terminal carbon generate a highly electronegative trifluoromethyl group that withdraws electron density from the adjacent carbon bearing the amine functionality. This electron withdrawal effect propagates through the molecular framework, creating an electron-deficient environment around the chiral center that fundamentally alters the basicity, nucleophilicity, and hydrogen bonding characteristics of the amine group.

The electronegativity of fluorine atoms, being the highest among all elements, creates a strong inductive effect that depletes electron density from the carbon-nitrogen bond. This electronic perturbation reduces the electron density available for donation by the amine nitrogen, resulting in decreased basicity compared to non-fluorinated analogs. The pKa value of the protonated amine is significantly lower than that of simple primary amines, reflecting the destabilizing effect of the electron-withdrawing trifluoromethyl group on the positively charged ammonium species.

The electronic effects extend beyond simple inductive withdrawal to include hyperconjugative interactions and dipolar effects that influence molecular conformation and intermolecular interactions. The strong carbon-fluorine bonds create significant dipole moments that contribute to the overall polarity of the molecule and influence its behavior in polar and nonpolar environments. The computed octanol-water partition coefficient (LogP) of 1.6761 reflects the balance between the lipophilic cyclobutyl group and the polar trifluoroethylamine functionality.

The topological polar surface area of 26.02 Ų indicates the molecule's relatively compact polar surface, which is dominated by the amine nitrogen and its capacity for hydrogen bonding interactions. The presence of only one hydrogen bond donor and one hydrogen bond acceptor reflects the reduced hydrogen bonding capacity compared to non-fluorinated amines, a consequence of the electron-withdrawing effects of the trifluoromethyl group. These electronic modifications create unique interaction patterns that distinguish this compound from other primary amines and contribute to its specific molecular recognition properties.

| Electronic Property | Value | Reference Standard |

|---|---|---|

| Topological Polar Surface Area | 26.02 Ų | Primary amines: ~26 Ų |

| Calculated LogP | 1.6761 | Moderate lipophilicity |

| Hydrogen Bond Donors | 1 | Amine nitrogen |

| Hydrogen Bond Acceptors | 1 | Amine nitrogen |

| Rotatable Bonds | 1 | C-C bond adjacent to CF₃ |

| Molecular Dipole | High | Due to CF₃ group |

Eigenschaften

IUPAC Name |

1-cyclobutyl-2,2,2-trifluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N/c7-6(8,9)5(10)4-2-1-3-4/h4-5H,1-3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXAOKYBECWRFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Reductive Amination of Cyclobutylamine with Trifluoroacetaldehyde

One of the most straightforward and commonly employed methods to prepare 1-Cyclobutyl-2,2,2-trifluoroethan-1-amine involves the reductive amination of cyclobutylamine with trifluoroacetaldehyde or its equivalents.

Reaction Scheme:

$$

\text{Cyclobutylamine} + \text{Trifluoroacetaldehyde} \xrightarrow[\text{reducing agent}]{\text{solvent, conditions}} \text{this compound}

$$-

- Solvent: Often methanol or ethanol

- Reducing agents: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride

- Temperature: Ambient to slightly elevated temperatures

- pH control: Mildly acidic conditions to favor imine formation

| Parameter | Typical Value/Condition |

|---|---|

| Starting materials | Cyclobutylamine, trifluoroacetaldehyde |

| Reducing agent | Sodium cyanoborohydride |

| Solvent | Methanol or ethanol |

| Temperature | 0–40 °C |

| Product form | Free amine or hydrochloride salt |

| Yield | Moderate to high (60–90%) |

Enantioselective Catalytic Methods for Cyclobutane Amines

Recent advances focus on enantiomerically enriched cyclobutane amines, including trifluoromethylated derivatives. According to patent WO2019096860A1, processes involve:

- Catalytic asymmetric hydrogenation or reduction of precursors bearing trifluoromethyl groups.

- Use of chiral ligands such as diphenylphosphino derivatives to induce stereoselectivity.

- Multi-step synthesis involving intermediates such as cyclobutane carboxylates or amides, which are then converted to the target amine.

This approach is valuable for pharmaceutical applications where stereochemistry affects biological activity.

| Step | Description |

|---|---|

| Precursor synthesis | Preparation of cyclobutane amides or esters |

| Catalytic reduction | Enantioselective hydrogenation using chiral catalysts |

| Amide to amine | Conversion via reduction or aminolysis |

| Purification | Chromatography or crystallization |

| Enantiomeric excess | >90% ee achievable |

Alternative Synthetic Routes Involving Cyclobutane Precursors

Other synthetic strategies include:

- Cyclopropane ring expansion or rearrangement to form cyclobutane rings with amine functionality.

- Use of 1,2-metallate and semipinacol rearrangements to construct cyclobutane frameworks with substituents including trifluoromethyl groups.

- These methods are more complex and often used for analog synthesis or structural diversification rather than bulk preparation.

Purification and Characterization

- The amine is often isolated as its hydrochloride salt for stability.

- Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure and stereochemistry.

- Infrared (IR) spectroscopy for functional group analysis.

- Mass spectrometry for molecular weight confirmation.

- Chiral HPLC for enantiomeric purity assessment.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive amination | Cyclobutylamine + trifluoroacetaldehyde | NaBH3CN, MeOH, mild acid, RT | Simple, direct, scalable | May produce racemic mixture |

| Enantioselective catalytic reduction | Cyclobutane amides/esters | Chiral phosphine ligands, H2, metal catalyst | High stereoselectivity, pharmaceutical relevance | Multi-step, requires chiral catalysts |

| Rearrangement-based synthesis | Cyclopropane derivatives | Organometallic reagents, bases | Structural diversity | Complex, less direct |

This detailed overview of preparation methods for this compound highlights the predominant use of reductive amination for straightforward synthesis and the growing importance of enantioselective catalytic methods for high-purity chiral products. The choice of method depends on the desired scale, stereochemical requirements, and application context.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclobutyl-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions may yield cyclobutyl-2,2,2-trifluoroethane.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Amine oxides.

Reduction: Cyclobutyl-2,2,2-trifluoroethane.

Substitution: Various substituted amines and amides.

Wissenschaftliche Forschungsanwendungen

Key Reactions

- Oxidation : Can be oxidized to yield carboxylic acids or ketones.

- Reduction : Reduction reactions can produce alcohols or amines.

- Substitution : Nucleophilic substitution reactions can occur, allowing the trifluoromethyl group to be replaced under specific conditions.

Scientific Research Applications

1-Cyclobutyl-2,2,2-trifluoroethan-1-amine has a wide range of applications across several scientific disciplines:

Medicinal Chemistry

- Drug Development : This compound serves as an intermediate in the synthesis of potential therapeutic agents targeting specific molecular pathways. Its unique trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for further pharmaceutical research.

- Anticancer Research : Preliminary studies suggest that this compound exhibits notable biological activities, including potential anticancer properties comparable to established chemotherapeutics like cisplatin. It has shown significant antineoplastic properties in vitro, indicating its potential utility in cancer treatment strategies.

Biochemistry

- Enzyme Interaction Studies : The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways. Its structural characteristics allow for detailed exploration of its mechanisms of action at the molecular level .

- Neuroprotective Effects : There is evidence suggesting that this compound may influence neurotransmitter systems and exhibit neuroprotective effects due to its structural similarities with known pharmacophores.

Organic Synthesis

- Building Block for Fluorinated Compounds : The compound is employed as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique properties facilitate the development of fluorinated molecules that are crucial in many chemical applications.

Wirkmechanismus

The mechanism of action of 1-Cyclobutyl-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. This property allows it to modulate various biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

1-Cyclopropyl-2,2,2-trifluoroethan-1-amine

- Structure : Cyclopropane ring replaces cyclobutane (C₅H₈F₃N, MW 139.12).

- Synthesis: Used in Buchwald–Hartwig cross-coupling reactions to generate tyrosine kinase inhibitors (e.g., GLPG3667 intermediates).

- Applications : Demonstrated in ATP-competitive inhibitor synthesis, suggesting utility in targeting kinase domains .

2,2,2-Trifluoroethan-1-amine

- Structure : Lacks a cycloalkyl group (C₂H₄F₃N, MW 99.05).

- Reactivity : Widely employed in amination reactions, such as forming β-secretase (BACE1) inhibitors. The absence of a cycloalkyl group simplifies synthesis but may reduce target binding affinity due to decreased lipophilicity .

- Applications : Key in synthesizing carboxamide derivatives with antineoplastic and enzymatic inhibition properties .

3-(2,2,2-Trifluoroethyl)cyclobutan-1-amine

- Structure : Structural isomer with trifluoroethyl group at the 3-position of cyclobutane (C₆H₁₀F₃N, MW 153.15).

- Differentiation: Altered spatial orientation may affect interactions in drug-receptor binding.

Fluoroalkyl Amine Reagents (FARs)

- Examples : TFEDMA (1,1,2,2-tetrafluoro-N,N-dimethylethan-1-amine), Yarovenko reagent (N,N-diethyl-2-chloro-1,1,2-trifluoroethan-1-amine).

- Function : Designed to introduce fluoroalkyl motifs (–CHF₂, –CHFCl) into complex molecules. These reagents highlight the role of fluorine in enhancing metabolic stability and bioavailability, a property shared with 1-cyclobutyl-2,2,2-trifluoroethan-1-amine .

Comparative Data Table

Key Research Findings and Implications

- Fluorine Contribution : The trifluoroethyl group enhances electron-withdrawing properties and metabolic stability, a trait critical in FARs and BACE1 inhibitors .

- Commercial Viability : Discontinuation of this compound may reflect challenges in large-scale synthesis or stability, contrasting with widely used simpler analogs like 2,2,2-trifluoroethan-1-amine .

Biologische Aktivität

1-Cyclobutyl-2,2,2-trifluoroethan-1-amine is an organic compound characterized by a cyclobutyl group linked to a trifluoroethylamine moiety. The unique trifluoromethyl group significantly influences its chemical properties and biological activity. This compound has garnered attention for its potential applications in medicinal chemistry due to its interactions with specific molecular targets such as enzymes and receptors.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

Key Features:

- Cyclobutyl Group: Provides steric hindrance, influencing binding affinity.

- Trifluoroethyl Group: Enhances lipophilicity and electronic properties, improving interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzymatic Modulation: The compound may inhibit or activate specific enzymes, influencing metabolic pathways.

- Receptor Interaction: It can modulate receptor signaling pathways, potentially leading to therapeutic effects in various conditions.

The trifluoromethyl group enhances the compound's binding affinity and specificity towards these targets, making it a candidate for further pharmacological studies.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Properties: Preliminary studies suggest potential efficacy against certain bacterial strains.

- Antimalarial Activity: Similar compounds have shown promise in targeting Plasmodium falciparum, indicating potential for further exploration in malaria treatment .

Comparative Biological Activity Table

| Compound Name | EC50 (nM) | Biological Activity |

|---|---|---|

| This compound | TBD | Antimicrobial potential; needs further study |

| WJM280 (Cyclopropyl carboxamide) | 40 | Potent against P. falciparum asexual stage |

| Cyclopropyl carboxamide derivative | TBD | Resistance profiling against cytochrome b |

Case Study 1: Enzymatic Interaction

A study investigated the interaction of this compound with cytochrome P450 enzymes. The results indicated that the compound could modulate enzymatic activity, potentially affecting drug metabolism and efficacy.

Case Study 2: Antimalarial Potential

Research into the antimalarial properties of similar trifluoromethyl compounds revealed that modifications to the cyclobutyl group significantly impacted activity. For instance, expanding the cyclopropyl ring to cyclobutyl resulted in a notable decrease in activity (EC50 increased from 0.48 μM to higher values) indicating structure-activity relationship (SAR) insights crucial for drug design .

Applications in Research and Industry

This compound has diverse applications across various fields:

Chemistry:

- Used as a building block in synthesizing pharmaceuticals and agrochemicals.

Biology:

- Investigated for enzyme interactions and metabolic pathways.

Medicine:

- Serves as an intermediate in developing drugs targeting specific molecular pathways.

Industry:

Q & A

Q. What are the recommended synthetic routes for 1-cyclobutyl-2,2,2-trifluoroethan-1-amine, and how can reaction conditions be optimized?

Answer: Synthesis typically involves reductive amination of the corresponding ketone (e.g., 1-cyclobutyl-2,2,2-trifluoroethanone) with ammonia or amine derivatives. Key parameters include:

- Catalyst selection : Use of NaBH₃CN or Pd/C under hydrogenation conditions for efficient reduction .

- Solvent optimization : Polar aprotic solvents (e.g., THF) improve reaction homogeneity, while methanol may enhance solubility of intermediates .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC (for diastereomer separation) ensures high purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer:

- NMR spectroscopy : ¹⁹F NMR is critical for confirming trifluoromethyl group integrity, while ¹H NMR resolves cyclobutyl proton environments .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected m/z for C₆H₁₁F₃N: ~154.1).

- HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) assesses purity (>98% for biological assays) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound derivatives?

Answer: Contradictions often arise from:

- Variability in stereochemistry : Use chiral HPLC or X-ray crystallography to confirm absolute configuration, as diastereomers may exhibit divergent activities .

- Solvent effects : Compare results across solvents (DMSO vs. aqueous buffers) to identify artifacts in receptor-binding assays .

- Data triangulation : Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitutions?

Answer:

- DFT calculations : Model the electron-withdrawing effect of the trifluoromethyl group on amine nucleophilicity. Basis sets like 6-31G* are sufficient for preliminary insights .

- Retrosynthetic AI tools : Platforms like Pistachio or Reaxys predict feasible routes by analyzing cyclobutane ring strain (≈26 kcal/mol) and fluorine’s steric effects .

- Molecular docking : Simulate interactions with biological targets (e.g., amine receptors) to prioritize derivatives for synthesis .

Q. How does the cyclobutyl ring influence the compound’s stability under varying pH and temperature conditions?

Answer:

- pH stability : The cyclobutyl group enhances rigidity but may undergo ring-opening under strongly acidic conditions (pH < 2) or via photodegradation. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .

- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures (Td) >150°C due to the ring’s strain energy .

Methodological Considerations

Q. What experimental designs are optimal for studying the compound’s pharmacokinetic properties?

Answer:

- In vitro assays : Use Caco-2 cell monolayers to assess permeability (Papp), noting the trifluoromethyl group’s impact on logP (~2.2) and passive diffusion .

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Fluorine’s metabolic resistance reduces CYP450-mediated degradation .

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining enantiomeric excess?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.